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Compound of Interest

Compound Name: (-)-Cyclopenin

Cat. No.: B1669418

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and biosynthetic pathway of (-)-cyclopenin, a benzodiazepine alkaloid produced by fungi of
the Penicillium genus, notably Penicillium cyclopium. This document is intended to serve as a
resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for (-)-cyclopenin is sparsely available in
consolidated public databases. The following tables summarize the available mass
spectrometry data and provide expected ranges for NMR and IR spectroscopy based on the
known chemical structure.

Table 1: Mass Spectrometry (MS) Data for (-)-Cyclopenin
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Parameter Value Source
Molecular Formula C17H14N203 --INVALID-LINK--
Molecular Weight 294.30 g/mol --INVALID-LINK--

LC-MS-MS (Negative lon
Mode)

Precursor m/z 293.0932 ([M-H]) --INVALID-LINK--

_ 250.0874, 236.0719,
Fragmentation (m/z) 922 0925, 159.0565 --INVALID-LINK--

MS-MS (Positive lon Mode)

Precursor m/z 295.1077 ([M+H]*) --INVALID-LINK--

Fragmentation (m/z) 264, 236, 177 --INVALID-LINK--

Table 2: Nuclear Magnetic Resonance (NMR) Data for (-)-
Cyclopenin

Note: Specific experimental data for tH and 3C NMR were not available in the searched
literature. The following are predicted chemical shift ranges based on the structure.

IH NMR (Proton NMR)

Predicted Proton Expected Chemical Shift Lo
. Multiplicity
Environment (5, ppm)
Aromatic Protons (Benzene )
_ 7.0-8.0 Multiplets
Ring)
Aromatic Protons )
) ] ] 6.5-75 Multiplets
(Benzodiazepine Ring)
Methine Proton (Oxirane Ring)  ~4.0-4.5 Singlet or Doublet
N-Methyl Protons ~3.0-35 Singlet
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13C NMR (Carbon-13 NMR)

Predicted Carbon Environment

Expected Chemical Shift (d, ppm)

Carbonyl Carbons (Amide) 160 - 175
Aromatic Carbons 110- 150
Spiro Carbon 70 -85
Oxirane Carbons 50 - 65
N-Methyl Carbon 30-40

Table 3: Infrared (IR) Spectroscopy Data for (-)-

Cyclopenin

Note: Specific experimental IR data was not available. The table lists expected absorption

bands for the key functional groups.

Functional Group

Expected Wavenumber (cm~*)

N-H Stretch (Amide) 3200 - 3400
C=0 Stretch (Amide) 1650 - 1700
C=C Stretch (Aromatic) 1450 - 1600
C-N Stretch 1200 - 1350

C-O Stretch (Oxirane)

800 - 950, 1250

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of natural products like

(-)-cyclopenin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: A few milligrams of purified (-)-cyclopenin are dissolved in a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

o Data Acquisition: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer
(e.g., 400 MHz or higher). Standard pulse programs are used for 1D spectra. 2D NMR
experiments such as COSY, HSQC, and HMBC are often employed for complete structure
elucidation.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are
referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of purified (-)-cyclopenin is prepared in a suitable
solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

 Instrumentation: Analysis is typically performed on a high-resolution mass spectrometer,
such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography
(LC) system.

« lonization: Electrospray ionization (ESI) is a common method for analyzing polar molecules
like (-)-cyclopenin, and can be run in both positive and negative ion modes.

o Data Acquisition: A full scan MS spectrum is acquired to determine the molecular weight.
Tandem MS (MS/MS) experiments are then performed to induce fragmentation and obtain
structural information.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be
prepared.

» Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer, typically over a range of 4000-400 cm~*. A background spectrum is collected
and automatically subtracted from the sample spectrum.
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Biosynthesis of (-)-Cyclopenin

(-)-Cyclopenin is a member of the cyclopeptin-viridicatin group of alkaloids. Its biosynthesis in
Penicillium cyclopium involves a non-ribosomal peptide synthetase (NRPS) system. The
pathway begins with the condensation of anthranilic acid and L-phenylalanine.

Biosynthetic Pathway of (-)-Cyclopenin

Cyclopeptine
Anthranilic Acid Synthetase +
Cyclopeptine Cyclopenin
Cyclopeptine w} Dehydrocyclopeptine —SYMD (-)-Cyclopenin
Cyclopeptine +
L-Phenylalanine Synthetase

Click to download full resolution via product page
Caption: Biosynthetic pathway of (-)-cyclopenin from its precursors.

The initial step in the biosynthesis is the formation of cyclopeptine from anthranilic acid and L-
phenylalanine, a reaction catalyzed by cyclopeptine synthetase.[1] Cyclopeptine then
undergoes dehydrogenation to yield dehydrocyclopeptine, which is subsequently epoxidized to
form (-)-cyclopenin. The methyl group on the nitrogen atom is derived from S-adenosyl
methionine (SAM).[2]

Experimental Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of (-)-cyclopenin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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